Teniposide is synthesized from etoposide through a chemical reaction with 2-thiophene carboxaldehyde, utilizing zinc chloride as a catalyst . It belongs to the class of epipodophyllotoxins, which are known for their anticancer properties. The International Agency for Research on Cancer has classified teniposide as a compound with potential carcinogenic effects in humans but acknowledges its therapeutic benefits when used appropriately .
The synthesis of teniposide involves several steps:
Alternative methods have also been explored, including chemoenzymatic synthesis that utilizes specific enzymes to facilitate the conversion of natural products into desired derivatives .
Teniposide has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is CHO, and its molecular weight is approximately 588.56 g/mol. The compound features a phenolic group, a methoxy group, and multiple ether linkages that are critical for its interaction with biological targets.
Teniposide undergoes several key reactions relevant to its pharmacological action:
The mechanism of action of teniposide primarily involves:
These properties are critical for understanding its formulation and delivery in clinical settings.
Teniposide is utilized primarily in oncology as part of combination chemotherapy regimens for:
Recent studies also indicate potential applications in targeting epithelial-mesenchymal transition (EMT) in breast cancer cells at low concentrations, suggesting broader therapeutic implications beyond traditional uses .
Teniposide exerts its primary anticancer effect by targeting DNA topoisomerase II (Topo II), a critical enzyme for DNA replication and chromosome segregation. Unlike catalytic inhibitors, teniposide functions as a "Topo II poison" by stabilizing the transient enzyme-DNA cleavage complex. This occurs through non-covalent binding of teniposide to the Topo II-DNA interface, specifically preventing the religation step after Topo II introduces double-strand breaks (DSBs) in the DNA backbone [1] [5]. The stabilized ternary complex (Topo II-DNA-teniposide) traps the enzyme in a covalent linkage with the 5'-phosphoryl end of the broken DNA strands, effectively converting Topo II into a DNA-damaging agent [9]. Biochemical studies confirm that teniposide’s binding affinity for the Topo II-DNA complex is significantly higher than for the enzyme alone, explaining its selectivity in disrupting DNA repair dynamics [1].
The persistence of Topo II-DNA cleavable complexes initiates irreversible DNA damage. Accumulated DSBs overwhelm cellular repair mechanisms, triggering the DNA damage response (DDR) pathway. Key DDR proteins, including ATM/ATR kinases and γH2AX (a histone marker for DSBs), activate downstream effectors such as p53. This cascade culminates in mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspase-9 and caspase-3 – the executors of apoptosis [5] [8]. In vitro studies using Tca8113 oral squamous carcinoma cells demonstrate that teniposide exposure (0.15–5.0 mg/L) increases DSBs in a dose-dependent manner, correlating with elevated Annexin V staining (indicating phosphatidylserine externalization) and PARP cleavage – a hallmark of caspase-mediated apoptosis [8].
Table 1: Key Apoptotic Markers Induced by Teniposide in Cancer Cells
Biomarker | Function in Apoptosis | Change Observed | Experimental System |
---|---|---|---|
γH2AX | Marks DNA double-strand breaks | > 5-fold increase | Tca8113 cells (72h, 5mg/L) [8] |
Cleaved Caspase-3 | Executioner caspase; degrades cellular proteins | > 8-fold increase | Leukemia cell lines [5] |
Annexin V Positivity | Binds phosphatidylserine on apoptotic cells | Up to 81.67% (72h, 5mg/L) | Tca8113 cells [8] |
Bax/Bcl-2 Ratio | Pro-apoptotic vs anti-apoptotic balance | Significantly increased | Lymphoma models [6] |
Teniposide exhibits cell cycle-phase-specific cytotoxicity, predominantly affecting cells in the S (synthesis) and G2/M (gap 2/mitosis) phases. This specificity arises because Topo IIα expression and activity peak during these phases to resolve DNA tangles ahead of replication forks (S-phase) and manage chromosome condensation/segregation (G2/M-phase) [5] [8]. Exposure to low teniposide concentrations (0.15 mg/L) induces a profound G2/M arrest (>98% of cells at 72h) by activating the G2/M DNA damage checkpoint. This checkpoint prevents cells with unrepaired DSBs from entering mitosis, providing time for repair [8]. Higher concentrations (5 mg/L), however, override this arrest and drive cells directly into apoptotic pathways. Flow cytometry analyses further reveal that teniposide disrupts mitotic progression by interfering with topoisomerase II’s role in decatenating newly replicated sister chromatids, leading to mitotic catastrophe – a lethal outcome characterized by aberrant chromosome segregation and micronuclei formation [8].
Table 2: Cell Cycle Effects of Teniposide in Tca8113 Oral Carcinoma Cells
Concentration | Duration | G2/M Phase (% Cells) | Apoptotic Rate (%) | Primary Effect |
---|---|---|---|---|
0 mg/L (Control) | 72h | 12.75% | <1% | Normal cell cycle distribution |
0.15 mg/L | 72h | 98.71% | 17.38% | G2/M arrest; checkpoint activation |
5.0 mg/L | 72h | Markedly reduced | 81.67% | Override of arrest; apoptosis |
Teniposide (VM-26) and etoposide (VP-16) are semisynthetic derivatives of podophyllotoxin, sharing a core epipodophyllotoxin structure but differing in their sugar moieties: teniposide features a thiophene group, while etoposide has a methyl group [1] [5]. Both drugs share the core mechanism of Topo II poisoning, yet critical distinctions underlie teniposide’s enhanced potency in certain contexts:
Structurally, the glycosidic linkage in both drugs is essential for activity; removal of the sugar moiety (yielding aglycones) abolishes Topo II inhibition while increasing tubulin-binding activity characteristic of podophyllotoxin itself [1] [5].
Table 3: Key Structural and Functional Differences: Teniposide vs. Etoposide
Property | Teniposide (VM-26) | Etoposide (VP-16) | Biological Consequence |
---|---|---|---|
Sugar Substituent | 4,6-O-(R)-2-thenylidene-β-D-glucopyranoside | 4,6-O-ethylidene-β-D-glucopyranoside | Impacts lipophilicity & cellular uptake |
Lipophilicity | Higher | Lower | Teniposide achieves higher intracellular concentrations |
Protein Binding | >99% | ~94-98% | Affects free (active) drug fraction |
Relative Topo II Poisoning Efficacy | Higher (IC50 ~0.35 mg/L in Tca8113) | Lower (IC50 ~1.1 mg/L in Tca8113) | Teniposide is ~3x more potent in some models [8] |
Major Clinical Use | Refractory childhood ALL, Lymphomas | SCLC, Germ cell tumors, Lymphomas | Driven by historical trial results & toxicity profiles |
Chemical Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7